molecular formula C27H27N3O B5420569 (E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one

(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one

Cat. No.: B5420569
M. Wt: 409.5 g/mol
InChI Key: HHYQNODKBYJWIP-DHZHZOJOSA-N
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Description

(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes an adamantyl group, a triazole ring, and a phenylprop-2-en-1-one moiety

Properties

IUPAC Name

(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c31-25(23-4-2-1-3-5-23)11-8-19-6-9-24(10-7-19)30-26(18-28-29-30)27-15-20-12-21(16-27)14-22(13-20)17-27/h1-11,18,20-22H,12-17H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYQNODKBYJWIP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)C=CC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)/C=C/C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This step involves the reaction of 1-adamantylamine with an appropriate azide to form the triazole ring.

    Coupling with phenylprop-2-en-1-one: The triazole derivative is then coupled with phenylprop-2-en-1-one under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The adamantyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of the adamantyl group and triazole ring in this compound provides unique properties, such as enhanced stability and specific binding affinity, distinguishing it from other similar compounds.

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